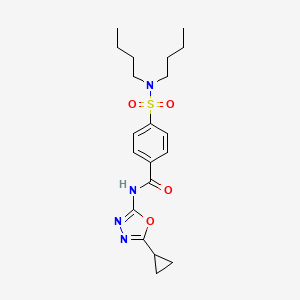

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4S/c1-3-5-13-24(14-6-4-2)29(26,27)17-11-9-15(10-12-17)18(25)21-20-23-22-19(28-20)16-7-8-16/h9-12,16H,3-8,13-14H2,1-2H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQRVGMTYXDYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbinol.

Attachment of the Benzamide Moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base.

Incorporation of the Dibutylsulfamoyl Group: This step might involve sulfonamide formation using dibutylamine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Enzyme Inhibitors Targeting Ca²⁺/Calmodulin Activity

A series of 1,3,4-oxadiazoles optimized for Ca²⁺/calmodulin inhibition (e.g., 54 , 55 , 56 , 57 ) highlight substituent-driven activity differences:

- Compound 54 (N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide): The cyclohexyl group introduces bulkier steric effects compared to the target compound’s cyclopropyl.

- Compound 56 (N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-chlorobenzamide): Chlorine’s larger atomic radius and polarizability may improve target affinity over fluorine.

| Compound | Oxadiazole Substituent | Benzamide Substituent | IC₅₀ (nM) | HPLC Purity |

|---|---|---|---|---|

| 54 | Cyclohexyl | 4-Fluoro | 120 | 95.5% |

| 56 | Cyclohexyl | 4-Chloro | 85 | 98.0% |

| Target | Cyclopropyl | Dibutylsulfamoyl | N/A | N/A |

The target compound’s dibutylsulfamoyl group, unlike halogens, may engage in sulfonamide-specific interactions (e.g., hydrogen bonding with Lys or Arg residues) but could reduce metabolic stability due to longer alkyl chains .

Sulfonamide Variants and Physicochemical Properties

- N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 850935-88-5): This analog substitutes dibutylsulfamoyl with a 2-methylpiperidinylsulfonyl group. The piperidine ring introduces basicity (pKa ~8–10), enhancing solubility in acidic environments. However, the target compound’s dibutyl chains may confer higher logP (~4.0 vs. ~3.5), favoring blood-brain barrier penetration .

- N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide (CAS 850936-06-0): Diethylsulfamoyl reduces molecular weight (388.4 g/mol vs.

Biological Activity

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(dibutylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pest control and pharmaceuticals. This article explores the synthesis, biological activity, and relevant research findings related to this compound.

The molecular formula for this compound is , with a molecular weight of approximately 368.46 g/mol. The structure includes a benzamide core substituted with a dibutylsulfamoyl group and a 1,3,4-oxadiazole moiety.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the dibutylsulfamoyl group : This is usually done via sulfonamide formation reactions.

- Final coupling : The final product is obtained by coupling the oxadiazole derivative with the sulfonamide.

Antipest Activity

Recent studies have highlighted the efficacy of compounds containing oxadiazole rings in insecticidal applications. For instance, a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles have demonstrated significant larvicidal and fungicidal activities. In one study, compounds similar to this compound exhibited larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L, achieving up to 100% mortality rates in some cases .

| Compound | Concentration (mg/L) | Larvicidal Activity (%) |

|---|---|---|

| 7a | 10 | 100 |

| 7b | 10 | 10 |

| 7h | 10 | 20 |

Fungicidal Activity

The same class of compounds has also shown promising fungicidal properties. For example, certain derivatives exhibited over 90% inhibition against Botrytis cinerea, outperforming established fungicides like fluxapyroxad . The following table summarizes the fungicidal activities observed:

| Compound | Target Fungus | Inhibition (%) |

|---|---|---|

| 7h | Botrytis cinerea | 90.5 |

| Alternaria solani | 50.0 | |

| Sclerotinia sclerotiorum | 80.8 |

Case Studies

A notable case study involved testing various derivatives of this compound against different pests and fungi. The results indicated that modifications in the side chains significantly affected biological activity. For instance:

- Compounds with longer aliphatic chains showed enhanced insecticidal properties.

- Structural modifications led to varying degrees of fungicidal activity against multiple fungal strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.